molecular formula C15H18N2O2 B12618488 N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-38-1

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12618488
CAS No.: 918898-38-1
M. Wt: 258.32 g/mol
InChI Key: LASGWWHLOIMVJI-UHFFFAOYSA-N
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Description

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a benzyl group, a furan ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of a benzyl group, a furan ring, and a hydroxylamine moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
CAS Number 918898-39-2
Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
IUPAC Name N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine
InChI Key MHFYSJANMKDFDO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which allows it to participate in redox reactions. This interaction can modulate the activity of various enzymes and receptors, influencing several biological pathways:

  • Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and detoxification processes .
  • Anticancer Potential : Preliminary studies suggest that its derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating potential applications in seizure management .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in treating infections .
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant.

Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 50 µM. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 3: Enzyme Interaction

Research on the interaction of this compound with cytochrome P450 enzymes indicated that it could enhance the metabolism of certain drugs, potentially leading to altered pharmacokinetics. This was evidenced by increased clearance rates in animal models treated with the compound .

Properties

CAS No.

918898-38-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C15H18N2O2/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3

InChI Key

LASGWWHLOIMVJI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CO2

Origin of Product

United States

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